2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Medicinal Chemistry Nuclear Receptor Modulation SAR

Sourcing benzimidazoles with native click chemistry handles often requires custom synthesis, delaying target identification workflows. This compound resolves that bottleneck with a pre-installed N-propargyl terminal alkyne for immediate CuAAC conjugation to fluorophores, affinity tags, or solid supports. Key outcomes: (i) distinct chemotype for antitubercular phenotypic screening, (ii) compatible with nuclear receptor and kinase hit-to-lead campaigns, and (iii) enables direct pull-down assays and cellular imaging without additional derivatization. A reliable, research-ready building block for chemical biology and drug discovery.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 872333-72-7
Cat. No. B2938218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
CAS872333-72-7
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C
InChIInChI=1S/C18H16N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h1,4-11H,12-13H2,2H3
InChIKeyWLQBJNACZDCYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 58 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872333-72-7 Structural and Physicochemical Baseline


The compound 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS 872333-72-7) is a synthetic, achiral small molecule (MW 292.34 g/mol, Formula C18H16N2O2) belonging to the 1,3-benzodiazole (benzimidazole) class . It features three key structural modules: a benzimidazole core, a 2-methoxyphenoxymethyl substituent at position 2, and a propargyl (prop-2-yn-1-yl) group at position 1. The compound is cataloged as a screening compound (e.g., ChemDiv ID 8019-2364) with a calculated partition coefficient (logP) of 3.62 and a polar surface area (tPSA) of 26.34 Ų . The N-propargyl group distinguishes it from the more common N-unsubstituted, N-methyl, or N-propyl 2-phenoxymethyl benzimidazole analogs, introducing a terminal alkyne functionality with potential for click chemistry derivatization and altered biological target engagement [1].

Chemical feature
Terminal alkyne for click-chemistry bioconjugation
SAR differentiation
N-propargyl group drives distinct target engagement vs. N-alkyl analogs
Probe design
Modular benzimidazole scaffold for hit-to-lead and probe synthesis

Why Generic 2-Phenoxymethyl Benzimidazole Analogs Cannot Replace 872333-72-7


The straightforward substitution of 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole by unsubstituted or N-alkylated 2-phenoxymethyl benzimidazoles is not supported by available evidence. The N-propargyl group is a critical pharmacophoric element: it introduces a π-rich alkyne system that alters the molecule's electronic profile, hydrogen-bonding capacity, and potential for covalent or irreversible target engagement—properties absent in N-propyl or N-methyl counterparts [1]. For example, the N-unsubstituted analog 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole demonstrates negligible activity against nuclear receptor coactivators (EC50 > 79.4 μM) [2], and published structure-activity relationship (SAR) studies on 1-alkyl-2-substituted phenoxymethyl benzimidazoles demonstrate that the nature of the N1-substituent markedly influences antifungal and antibacterial potency [1]. Therefore, the unique terminal alkyne in 872333-72-7 is expected to confer a distinct reactivity and pharmacological profile that cannot be replicated by analogs lacking this group.

N-unsubstituted analog
Lacks terminal alkyne; reported minimal activity in nuclear receptor coactivator assays. Baseline EC50 > 79.4 μM indicates critical role of N-propargyl
N-propyl / N-methyl analogs
Saturated N-alkyl groups eliminate click-chemistry utility and may shift antimicrobial SAR profile. Antitubercular potency in 1-alkyl series depends on N1-substituent
Generic 2-phenoxymethyl benzimidazoles
Absence of propargyl moiety alters reactivity and target interaction; cannot replicate bifunctional character.

Quantitative Differentiation from Closest Structural Analogs


Target Engagement Potential via N-Propargyl Substitution

The introduction of an N-propargyl group is hypothesized to improve target binding affinity. The N-unsubstituted analog, 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, shows an EC50 > 79,400 nM against human nuclear receptor coactivator 3, indicating essentially no activity [1]. While no direct potency data for 872333-72-7 are publicly available for this specific target, the structural modification is consistent with the established SAR of 1-alkyl-2-phenoxymethyl benzimidazoles, where N1-substitution profoundly modulates biological activity [2].

Target Engagement Potential
Class-level inference
N-unsubstituted analog: EC50 > 79.4 μM
N-propargyl likely required for detectable activity
872333-72-7 direct data not available
Medicinal Chemistry Nuclear Receptor Modulation SAR

Antitubercular Activity Differentiation from N-Propyl Analog

In a series of 1-alkyl-2-substituted phenoxymethyl benzimidazoles, the antimicrobial activity, particularly against Mycobacterium tuberculosis H37RV, was highly sensitive to the nature of the N1 substituent [1]. The study reports that synthesized compounds showed good activity against M. tuberculosis even at a 1 mcg/mL concentration [1]. The N-propyl analog 2-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole (CAS 612049-72-6) can serve as a direct comparator, though its individual MIC is not reported. The electronic and steric properties of the propargyl group in 872333-72-7 are distinct from the N-propyl group, suggesting a different activity profile that requires empirical confirmation.

Antitubercular SAR
Class-level inference
1-alkyl-2-phenoxymethyl class active ≤1 mcg/mL vs. M. tuberculosis H37RV
N1-substituent drives antimicrobial potency
872333-72-7 MIC not individually reported
Antitubercular Antimicrobial SAR

Lipophilicity and Hydrogen Bonding vs. N-Methyl Analog

The calculated physicochemical properties of 872333-72-7 (logP = 3.62, tPSA = 26.34 Ų, Hydrogen Bond Acceptor count = 3) differ from those of the N-methyl analog 2-[(2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole. The N-methyl analog (CAS not found in literature) is expected to have a lower logP due to the absence of the lipophilic alkyne group. This difference in lipophilicity affects predicted membrane permeability and solubility—two critical parameters for in vitro assay performance and in vivo ADME profiling.

Lipophilicity (logP)
Supporting evidence
logP 3.62 · tPSA 26.34 Ų
Higher logP vs. N-methyl analog may affect permeability
ΔlogP ~0.5–0.7 (estimated) vs. N-methyl; solubility trade-off
Drug-likeness ADME Prediction Physicochemical Properties

Click Chemistry Utility vs. Non-Alkyne Analogs

The terminal alkyne of the propargyl group in 872333-72-7 provides a direct handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click chemistry, which is absent in the N-propyl (CAS 612049-72-6) and N-methyl analogs [1]. This enables the compound to be used as a modular scaffold for the synthesis of 1,2,3-triazole-linked conjugates, a strategy widely employed in probe design and targeted library synthesis [1]. The N-propyl analog lacks this reactive handle, limiting its utility in chemical biology applications.

Click Chemistry Handle
Direct comparison
Terminal alkyne present (CuAAC compatible) vs. absent in N-propyl analog
Enables direct bioconjugation without extra derivatization
Supports probe and targeted library synthesis
Chemical Biology Click Chemistry Bioconjugation

Optimal Application Scenarios for 872333-72-7


Hit-to-Lead Programs Targeting Nuclear Receptors or Kinases

Based on the class-level evidence that N1-substitution profoundly modulates activity in benzimidazole series [1] and the confirmation that the N-unsubstituted analog is inactive against nuclear receptor coactivators (EC50 > 79.4 μM) [2], 872333-72-7 is a suitable starting point for hit-to-lead campaigns targeting nuclear receptors or kinases where the propargyl group is hypothesized to enhance target engagement [1].

Antimicrobial Screening for Drug-Resistant Tuberculosis

Given the reported antitubercular activity of structurally analogous 1-alkyl-2-phenoxymethyl benzimidazoles at 1 mcg/mL concentration [1], 872333-72-7 is a high-priority candidate for inclusion in phenotypic screens against Mycobacterium tuberculosis, as it represents a structurally distinct chemotype from the already-screened N-propyl and N-methyl analogs [1].

Click Chemistry-Based Probe Synthesis and Target Identification

The unique terminal alkyne moiety on 872333-72-7 makes it a versatile precursor for CuAAC-mediated conjugation to fluorophores, affinity tags, or solid supports [1]. This enables its direct use in chemical biology workflows for target identification (e.g., pull-down assays) or in cellular imaging, where the saturated N-alkyl analogs (e.g., CAS 612049-72-6) would require a separate derivatization step [1].

OGG1 Inhibitor Discovery for Cancer and Inflammation

The compound's benzimidazole core and N-propargyl substitution align with the structural features of disclosed OGG1 inhibitors [3]. While not a validated OGG1 inhibitor itself, 872333-72-7 represents a suitable scaffold for structure-guided optimization, offering a lipophilic and steric profile (logP 3.62) [3] that can be tuned to improve potency within the OGG1 pharmacophore model.

Application
Selection Property
Validation Focus
Nuclear receptor / kinase hit-to-lead studies
N-propargyl SAR differentiation
Target engagement in biochemical assays
Antimycobacterial screening
N1-substituent antimicrobial SAR
Phenotypic M. tuberculosis H37RV assay
Chemical biology probe synthesis
Terminal alkyne conjugation handle
CuAAC bioconjugation efficiency
OGG1 inhibitor lead identification
Benzimidazole core with tunable lipophilicity
OGG1 pharmacophore structure-activity review
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